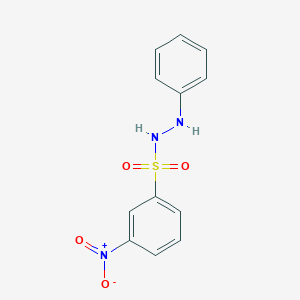

3-nitro-N'-phenylbenzenesulfonohydrazide

Description

The exact mass of the compound 3-nitro-N'-phenylbenzenesulfonohydrazide is 293.04702701 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-nitro-N'-phenylbenzenesulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitro-N'-phenylbenzenesulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N'-phenylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c16-15(17)11-7-4-8-12(9-11)20(18,19)14-13-10-5-2-1-3-6-10/h1-9,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPZPGCBXXDDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sulfonohydrazide and Nitroaromatic Chemistry

Sulfonohydrazides are a class of organosulfur compounds characterized by the R-SO₂-NH-NH-R' structure. They are derivatives of hydrazine (B178648) and sulfonic acids. The sulfonohydrazide group is known for its versatility in organic synthesis. It can serve as a precursor to various functional groups and is often employed in the generation of sulfonyl radicals and as a source of diimide for reduction reactions. wikipedia.org The presence of the S-N bond and the N-N bond allows for a range of chemical transformations, including cleavage and cyclization reactions.

Nitroaromatic compounds , on the other hand, are aromatic systems containing one or more nitro (-NO₂) groups. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. google.com Furthermore, the nitro group itself is a versatile functional handle that can be reduced to an amino group, which is a cornerstone transformation in the synthesis of anilines and various nitrogen-containing heterocycles. openmedicinalchemistryjournal.comfrontiersin.org The strategic placement of a nitro group on an aromatic ring is a common tactic in the design of building blocks for pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.com

The combination of these two functionalities in 3-nitro-N'-phenylbenzenesulfonohydrazide results in a molecule with a rich chemical profile. The nitro group at the 3-position of the benzene (B151609) ring activates the molecule for certain reactions and provides a site for further functionalization. The N'-phenyl group on the hydrazide moiety also influences the compound's reactivity and physical properties.

Significance of the 3 Nitro N Phenylbenzenesulfonohydrazide Motif in Synthetic Research

Classic Approaches to Benzenesulfonohydrazides

The foundational methods for synthesizing benzenesulfonohydrazides have been well-established for decades, primarily involving the reaction of sulfonyl chlorides with hydrazine (B178648) derivatives. These techniques are known for their reliability and have been adapted to create a wide array of substituted compounds.

Synthesis from Sulfonyl Chlorides and Hydrazine Derivatives

The most common and direct route to benzenesulfonohydrazides is the reaction between a benzenesulfonyl chloride and a hydrazine derivative. chemicalbook.commdpi.com In a typical procedure, the sulfonyl chloride is added slowly to a solution of hydrazine hydrate (B1144303) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dioxane. chemicalbook.com The reaction is generally exothermic and often conducted at low temperatures, such as -8°C to 0°C, to control the reaction rate and minimize side products. chemicalbook.comlookchem.com An additional equivalent of hydrazine or another base is used to neutralize the hydrochloric acid generated during the reaction. chemicalbook.com

The general reaction is as follows: ArSO₂Cl + 2 H₂NNH₂ → ArSO₂NHNH₂ + H₂NNH₃⁺Cl⁻

For the synthesis of N'-substituted derivatives like 3-nitro-N'-phenylbenzenesulfonohydrazide, phenylhydrazine is used in place of hydrazine hydrate. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonohydrazide bond.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzenesulfonohydrazide (B1205821) product. nih.gov Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of the base used.

For instance, while solvents like THF and dioxane are common, some procedures have explored aqueous media, which can simplify the workup process. chemicalbook.comlookchem.com Temperature control is vital; initial cooling is often necessary, followed by stirring at room temperature to ensure the reaction goes to completion. lookchem.com The choice and amount of base can also significantly impact the outcome.

Recent advancements have utilized machine learning and Bayesian optimization to more rapidly identify the best reaction conditions from a vast array of possibilities, moving beyond traditional, time-consuming one-variable-at-a-time optimization. nih.govillinois.edu

Table 1: Example of Reaction Condition Optimization for Sulfonylhydrazide Synthesis

| Parameter | Condition 1 | Condition 2 (Optimized) | Yield | Reference |

|---|---|---|---|---|

| Solvent | Dioxane | Tetrahydrofuran (THF) | ~85% | chemicalbook.com |

| Temperature | Room Temperature | -8°C to Room Temp | >90% | chemicalbook.comlookchem.com |

| Base | Pyridine | Excess Hydrazine Hydrate | ~90% | chemicalbook.com |

| Reactant Ratio | 1:1 (Sulfonyl Chloride:Hydrazine) | 1:2.1 (Sulfonyl Chloride:Hydrazine) | >90% | chemicalbook.com |

This table is illustrative, based on typical optimization strategies found in the literature.

Advanced Synthetic Routes to Substituted Benzenesulfonohydrazides

The synthesis of a specifically substituted compound like 3-nitro-N'-phenylbenzenesulfonohydrazide requires strategic introduction of the functional groups onto the benzene (B151609) rings. This involves multi-step synthetic pathways that carefully consider the directing effects of the substituents. libretexts.org

Strategies for Introducing the Nitro Group on the Phenyl Ring

The introduction of a nitro (NO₂) group onto a benzene ring is a classic example of electrophilic aromatic substitution. youtube.comlibretexts.org To synthesize the required precursor, 3-nitrobenzenesulfonyl chloride, the key is to introduce the nitro group at the meta position relative to the sulfonyl chloride group.

There are two primary retrosynthetic strategies:

Nitration of Benzenesulfonyl Chloride: The sulfonyl chloride group (-SO₂Cl) is an electron-withdrawing group and a meta-director. Therefore, the direct nitration of benzenesulfonyl chloride using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) will direct the incoming nitro group to the meta (3) position. libretexts.orgyoutube.com The strong deactivating nature of the SO₂Cl group means that forcing conditions may be required, but this is a direct route to the desired 3-nitro substituted precursor.

Chlorosulfonation of Nitrobenzene: An alternative route begins with the nitration of benzene to form nitrobenzene. libretexts.org The nitro group is also a strong deactivating and meta-directing group. libretexts.orgyoutube.com Subsequently, the nitrobenzene can undergo chlorosulfonation using chlorosulfonic acid (ClSO₃H). The existing nitro group will direct the incoming chlorosulfonyl group (-SO₃H followed by conversion to -SO₂Cl) to the meta position, yielding 3-nitrobenzenesulfonyl chloride.

Table 2: Comparison of Synthetic Routes to 3-Nitrobenzenesulfonyl Chloride

| Starting Material | Reagents | Key Step | Directing Group | Position of Nitration | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl Chloride | Conc. HNO₃ / Conc. H₂SO₄ | Nitration | -SO₂Cl (meta-director) | 3-position | libretexts.orgyoutube.com |

Approaches to N'-Phenyl Functionalization

The final step in the synthesis of 3-nitro-N'-phenylbenzenesulfonohydrazide involves forming the bond between the sulfonyl group and the substituted hydrazine, in this case, phenylhydrazine. This is an N'-phenyl functionalization.

The reaction follows the classic method for synthesizing sulfonohydrazides, where the precursor, 3-nitrobenzenesulfonyl chloride, is reacted with phenylhydrazine. researchgate.net Phenylhydrazine acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. A base, which can be an excess of phenylhydrazine itself or another non-nucleophilic base, is required to scavenge the HCl produced.

This reaction is analogous to the formation of benzenesulfonamides from sulfonyl chlorides and amines. researchgate.net The conditions would be similar to those described in section 2.1.1, with careful control of temperature and stoichiometry to ensure high yield and purity of the final N'-phenyl functionalized product.

Green Chemistry and Sustainable Synthetic Pathways for Sulfonohydrazides

In recent years, there has been a significant push to develop more environmentally friendly and sustainable methods for chemical synthesis, including that of sulfonohydrazides and their sulfonamide relatives. sci-hub.se These "green chemistry" approaches aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and minimize waste. researchgate.net

Key sustainable strategies applicable to sulfonohydrazide synthesis include:

Use of Water as a Solvent: Several studies have demonstrated the successful synthesis of sulfonamides and related compounds in water, which is a cheap, non-toxic, and non-flammable solvent. lookchem.comrsc.org This avoids the use of volatile organic compounds (VOCs) that are common in traditional organic synthesis.

Catalyst-Free Conditions: Some methods have been developed that proceed efficiently without the need for a catalyst, simplifying the reaction setup and purification process. researchgate.net

One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel ("one-pot") saves time, resources, and energy, and reduces the amount of waste generated from intermediate workup and purification steps. lookchem.comresearchgate.net For example, a one-pot synthesis of sulfonylhydrazones has been developed from sulfonyl chlorides, hydrazine hydrate, and other reactants in water. lookchem.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate the formation of sulfonylhydrazones, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net

These green methodologies provide a promising pathway for the sustainable production of sulfonohydrazides, reducing the environmental impact of their synthesis. rsc.org

Mechanistic Insights into Reactions Involving 3 Nitro N Phenylbenzenesulfonohydrazide

Investigation of Diimide Generation Mechanisms

3-Nitro-N'-phenylbenzenesulfonohydrazide is a derivative of a class of compounds known to be effective precursors for diimide (N₂H₂), a highly useful reagent for the stereospecific reduction of non-polar multiple bonds. The mechanism of diimide generation from related arylsulfonylhydrazides, particularly o-nitrobenzenesulfonylhydrazide (NBSH), has been studied and provides a strong model for the behavior of the 3-nitro substituted analogue. wikipedia.orgorganic-chemistry.orgnih.gov

The generation of diimide from arylsulfonylhydrazides is typically initiated by a base, which deprotonates the hydrazide to form an unstable intermediate. This intermediate then undergoes fragmentation to produce diimide and the corresponding benzenesulfinate (B1229208) salt. The reaction is often performed in situ, where the diimide is generated in the presence of the substrate to be reduced. organic-chemistry.org

A one-pot protocol for alkene reduction using in situ generated NBSH highlights the efficiency of this process. organic-chemistry.orgnih.govresearchgate.net In this procedure, 2-nitrobenzenesulfonyl chloride reacts with hydrazine (B178648) hydrate (B1144303) to form NBSH, which then decomposes to diimide and reduces the alkene present in the reaction mixture. organic-chemistry.org Kinetic studies suggest that the formation of diimide is the rate-limiting step in these reductions. wikipedia.org The cis-isomer of diimide is believed to be the active reducing agent, delivering two hydrogen atoms to the substrate in a concerted, syn-addition fashion. wikipedia.org

The position of the nitro group on the aromatic ring can influence the rate and efficiency of diimide generation. Studies on NBSH have shown that the ortho-substitution is particularly effective for promoting the reaction. organic-chemistry.org While the 3-nitro-N'-phenylbenzenesulfonohydrazide has the nitro group in the meta position, the fundamental mechanistic steps of base-mediated decomposition to form diimide are expected to be analogous.

Table 1: Key Steps in Diimide Generation from Arylsulfonylhydrazides

| Step | Description | Key Intermediates |

| 1. Deprotonation | A base removes a proton from the hydrazide moiety. | Arylsulfonylhydrazide anion |

| 2. Fragmentation | The anionic intermediate undergoes elimination. | Diimide (N₂H₂), Arylsulfinate |

| 3. Reduction | cis-Diimide transfers two hydrogen atoms to a substrate. | Substrate-diimide complex |

Elucidation of Radical Pathways in Coupling Reactions

While arylsulfonylhydrazides are well-known as diimide precursors, they can also participate in reactions involving radical intermediates. The generation of aryl radicals from various precursors is a cornerstone of modern organic synthesis, enabling a wide range of C-C and C-heteroatom bond formations. nih.gov

In the context of 3-nitro-N'-phenylbenzenesulfonohydrazide, radical pathways could be initiated by homolytic cleavage of the N-S or C-S bonds under thermal or photochemical conditions, or through single-electron transfer (SET) processes. For instance, methods for generating aryl radicals from aryl halides or aryl triflates often involve a transition metal catalyst or a photosensitizer. nih.govnih.gov By analogy, a similar activation of the 3-nitrophenylsulfonyl moiety could lead to the formation of a 3-nitrophenyl radical.

A plausible radical-mediated coupling reaction involving 3-nitro-N'-phenylbenzenesulfonohydrazide could proceed through the following general steps:

Initiation: Generation of a radical initiator, for example, by thermal decomposition of an azo compound like AIBN. uchicago.edu

Radical Formation: The initiator radical could abstract a hydrogen atom from the hydrazide moiety or induce the fragmentation of the molecule to generate a 3-nitrophenyl radical.

Radical Addition: The generated aryl radical can then add to a suitable acceptor, such as an alkene or an alkyne, to form a new carbon-centered radical. mdpi.com

Propagation/Termination: The resulting radical can then abstract a hydrogen atom from a donor, or participate in further coupling or termination steps to yield the final product.

Recent advancements in photoredox catalysis have enabled the generation of aryl radicals under mild conditions, often using visible light. beilstein-journals.org Such methods could potentially be applied to 3-nitro-N'-phenylbenzenesulfonohydrazide to explore novel radical-mediated transformations.

Mechanistic Studies of Nitro Group Transformations

The nitro group is one of the most versatile functional groups in organic chemistry, and its transformation, particularly its reduction to an amino group, is a fundamental reaction. The reduction of aromatic nitro compounds can proceed through various pathways, depending on the reducing agent and reaction conditions. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

The reduction of the nitro group in 3-nitro-N'-phenylbenzenesulfonohydrazide to form 3-amino-N'-phenylbenzenesulfonohydrazide would typically proceed through a series of two-electron reduction steps. The generally accepted mechanism involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino group, and finally to the amino group. researchgate.netnih.gov

Table 2: Intermediates in the Reduction of Aromatic Nitro Compounds

| Intermediate | Structure | Oxidation State of Nitrogen |

| Nitro | -NO₂ | +3 |

| Nitroso | -NO | +1 |

| Hydroxylamino | -NHOH | -1 |

| Amino | -NH₂ | -3 |

A variety of reducing agents can be employed for this transformation, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com

Dissolving Metal Reductions: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite (Na₂S₂O₄) are also effective for the chemoselective reduction of nitro groups. commonorganicchemistry.com

The choice of reagent can be critical to avoid the reduction of other functional groups within the molecule. The intermediates in the reduction, particularly the nitroso and hydroxylamino species, are often highly reactive and are typically not isolated. researchgate.net

Computational and Spectroscopic Approaches to Reaction Mechanism Elucidation

Modern mechanistic studies heavily rely on a combination of experimental and theoretical methods to gain a detailed understanding of reaction pathways. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for mapping potential energy surfaces, identifying transition states, and calculating reaction barriers. nih.gov

For reactions involving 3-nitro-N'-phenylbenzenesulfonohydrazide, computational studies could be employed to:

Model the fragmentation of the molecule to form diimide and compare the activation barriers for different isomers.

Calculate the bond dissociation energies of the N-S and C-S bonds to assess the feasibility of radical formation.

Investigate the electronic structure of intermediates and transition states in nitro group reduction.

Predict the regioselectivity and stereoselectivity of reactions.

Spectroscopic techniques are essential for the direct observation and characterization of transient intermediates. For example:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor the progress of a reaction and identify stable products. In-situ monitoring can provide kinetic data.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing radical intermediates. osti.gov

Mass Spectrometry (MS) can be used to identify intermediates and products, and techniques like electrospray ionization (ESI-MS) can be used to study reaction mixtures directly. osti.gov

UV-Visible Spectroscopy can be used to follow the formation and decay of colored intermediates, which is particularly relevant for nitroaromatic compounds. beilstein-journals.org

By combining these computational and spectroscopic approaches, a comprehensive picture of the reaction mechanisms of 3-nitro-N'-phenylbenzenesulfonohydrazide can be developed, paving the way for its application in a wider range of synthetic transformations. nih.gov

Theoretical and Computational Investigations of 3 Nitro N Phenylbenzenesulfonohydrazide

Electronic Structure and Reactivity Predictions

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-nitro-N'-phenylbenzenesulfonohydrazide. Calculations at levels like B3LYP/6-31G(d) can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting electrostatic potential. biointerfaceresearch.com

The presence of the nitro group (NO2), a strong electron-withdrawing group, on the benzenesulfonyl moiety significantly influences the electronic properties of the molecule. This group, along with the sulfonyl (SO2) group, decreases the electron density on the attached benzene (B151609) ring. Conversely, the phenyl ring attached to the hydrazide nitrogen can act as an electron-donating group. This electronic push-pull character is expected to result in a notable molecular dipole moment and specific sites of electrophilic and nucleophilic reactivity.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. biointerfaceresearch.com For 3-nitro-N'-phenylbenzenesulfonohydrazide, the LUMO is likely to be localized over the nitro-substituted benzene ring, making it susceptible to nucleophilic attack. The HOMO, on the other hand, may have significant contributions from the phenylhydrazide portion, indicating its potential as an electron donor in chemical reactions.

Table 1: Predicted Electronic Properties of 3-nitro-N'-phenylbenzenesulfonohydrazide

| Property | Predicted Characteristic | Implication |

| HOMO Energy | Relatively high | Potential for electron donation |

| LUMO Energy | Relatively low | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate to small | Indicates potential for reactivity |

| Electron Density | High on phenyl ring, low on nitrobenzene (B124822) ring | Defines sites for electrophilic/nucleophilic interactions |

| Dipole Moment | Significant | Influences solubility and intermolecular interactions |

Note: The values in this table are qualitative predictions based on the functional groups present in the molecule and findings from related computational studies.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of 3-nitro-N'-phenylbenzenesulfonohydrazide are key to understanding its interactions with other molecules. The molecule possesses several rotatable bonds, including the S-N, N-N, and N-C bonds, leading to a complex potential energy surface with multiple possible conformers.

Computational conformational analysis can identify the most stable, low-energy conformations. These studies often reveal the presence of intramolecular hydrogen bonds, which can significantly influence the molecule's shape and reactivity. nih.gov For instance, a hydrogen bond could form between the hydrazide N-H proton and an oxygen atom of the sulfonyl or nitro group.

Intermolecular interactions play a crucial role in the solid-state packing and bulk properties of the compound. X-ray diffraction studies of similar nitrobenzenesulfonamide derivatives show that N–H···O hydrogen bonds are a common feature, often leading to the formation of chains, sheets, or more complex three-dimensional networks in the crystal lattice. mdpi.com The nitro group itself can participate in various non-covalent interactions, including hydrogen bonds and π-stacking interactions with benzene rings. researchgate.netresearchgate.net The slipped-parallel orientation of aromatic rings, stabilized by dispersion forces, is also a significant interaction in nitroaromatic compounds. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline 3-nitro-N'-phenylbenzenesulfonohydrazide

| Interaction Type | Participating Groups | Potential Supramolecular Motif | Reference |

| N-H···O Hydrogen Bond | Hydrazide N-H and Sulfonyl/Nitro O | Chains, Sheets | mdpi.com |

| C-H···O Hydrogen Bond | Aromatic C-H and Sulfonyl/Nitro O | Network formation | mdpi.com |

| π-π Stacking | Phenyl and Nitrobenzene rings | Dimer or columnar packing | nih.gov |

| N-O···π Interaction | Nitro group and Benzene ring | Zigzag chains | researchgate.net |

Reaction Pathway Modeling and Transition State Calculations

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving 3-nitro-N'-phenylbenzenesulfonohydrazide. By mapping the potential energy surface for a given reaction, researchers can identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction kinetics. researchgate.net

For example, the thermal decomposition of the molecule could be modeled. Such calculations might explore the initial bond-breaking steps, such as the cleavage of the S-N or N-N bond, or reactions involving the nitro group. researchgate.net Computational methods like DFT are often employed to locate the transition state geometries and their corresponding energies. researchgate.net These calculations can help to predict the most likely decomposition pathways and the stability of the compound under different conditions.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

To develop a QSRR model, a set of structurally related benzenesulfonohydrazide (B1205821) derivatives would be synthesized, and their reactivity in a specific reaction would be experimentally measured. A wide range of molecular descriptors for each compound would then be calculated using computational software. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. researchgate.netmdpi.com

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to create a mathematical equation that links the descriptors to the observed reactivity. mdpi.comnih.govnih.gov A robust QSRR model can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. uliege.be

Table 3: Examples of Molecular Descriptors Used in QSRR Studies

| Descriptor Class | Examples | Information Provided |

| Constitutional | Molecular Weight, Number of rings | Basic molecular composition |

| Topological | Connectivity indices | Atomic connectivity within the molecule |

| Geometrical | Molecular surface area, Molecular volume | 3D shape and size of the molecule |

| Electrostatic | Dipole moment, Partial charges on atoms | Distribution of charge in the molecule |

| Quantum-Chemical | HOMO/LUMO energies, Hardness, Softness | Electronic structure and reactivity |

Applications in Advanced Organic Synthesis

Reagent in Stereo- and Chemoselective Transformations

Diimide (N₂H₂), a highly useful and selective reducing agent, can be generated from various precursors, including arylsulfonylhydrazides. wikipedia.orgmdpi.com This metal-free reduction method is particularly valued for its ability to selectively reduce non-polar carbon-carbon double and triple bonds with syn-stereochemistry, without affecting more sensitive functional groups. wikipedia.org The generation of diimide from arylsulfonylhydrazides typically proceeds through thermal decomposition under basic conditions. nih.gov

While arylsulfonylhydrazides are a known source of diimide, research has indicated that the position of substituents on the aryl ring is critical for efficient diimide generation. Specifically, studies on nitrobenzenesulfonylhydrazide (NBSH) have shown that ortho-substitution is essential for effective diimide formation and subsequent alkene reduction. mdpi.com This is attributed to an intramolecularly assisted elimination mechanism. Consequently, 3-nitro-N'-phenylbenzenesulfonohydrazide, with its meta-nitro substitution, is not typically employed for this transformation, and the literature predominantly features its ortho-substituted isomer, 2-nitrobenzenesulfonylhydrazide, for diimide-mediated reductions. mdpi.comnih.gov

The McFadyen-Stevens reaction is a classical method for the synthesis of aldehydes from carboxylic acids via the base-catalyzed thermal decomposition of their corresponding N-acylsulfonylhydrazides. wikipedia.orgresearchgate.net The reaction mechanism is thought to involve the deprotonation of the sulfonamide nitrogen, followed by elimination of the sulfinate anion and loss of dinitrogen gas to yield the aldehyde. researchgate.net

The electronic nature of the substituents on the benzenesulfonyl group can influence the reaction's outcome. While the reaction is broadly applicable, studies have shown that strong electron-withdrawing groups on the sulfonyl moiety can sometimes lead to lower yields or alternative reaction pathways. rsc.org For instance, in a modified McFadyen-Stevens procedure, substrates with a p-nitro group failed to produce the desired aldehyde. rsc.org However, other reports describe the successful, albeit sometimes low-yield, preparation of aldehydes like p-nitrobenzaldehyde using this method. rsc.org This suggests that the reaction conditions and the specific structure of the acyl portion of the molecule play a significant role.

Detailed research findings on the use of 3-nitro-N'-phenylbenzenesulfonohydrazide in this reaction are not extensively documented in the reviewed literature, and thus, a comprehensive data table of yields for various aldehydes prepared using this specific reagent cannot be provided. However, the general principles of the McFadyen-Stevens reaction suggest that it could be a potential, though possibly challenging, route to aldehydes from the corresponding N-acyl derivatives of 3-nitro-N'-phenylbenzenesulfonohydrazide. Further investigation would be required to optimize conditions and evaluate the scope and limitations for this specific reagent.

Building Block for Complex Molecular Architectures

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, and they are widely recognized for their diverse biological activities and as versatile intermediates in organic synthesis. researchgate.netresearchgate.net The synthesis of hydrazones is typically achieved through the condensation reaction of a hydrazide with an aldehyde or a ketone, often under acidic catalysis. researchgate.netresearchgate.net

3-Nitro-N'-phenylbenzenesulfonohydrazide can serve as the hydrazide component in these reactions to furnish a variety of sulfonylhydrazone derivatives. These products are of interest in medicinal chemistry and materials science. The general synthetic route involves the reaction of 3-nitro-N'-phenylbenzenesulfonohydrazide with a suitable aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid. researchgate.netyoutube.com

While specific examples detailing the synthesis and full characterization of hydrazones derived directly from 3-nitro-N'-phenylbenzenesulfonohydrazide are not prevalent in the surveyed literature, the synthesis of structurally related N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides has been reported with detailed spectral data. youtube.com Below is an interactive table showcasing representative examples of related sulfonylhydrazone syntheses, which illustrates the general methodology and expected product types.

| Hydrazide Precursor | Aldehyde/Ketone | Product | Yield (%) | Spectroscopic Data Highlights | Reference |

| p-Hydroxybenzoic acid hydrazide | Benzaldehyde | N'-(Phenylmethylidene)-4-(hydroxy)benzohydrazide | - | - | youtube.com |

| p-Hydroxybenzoic acid hydrazide | 3-Chlorobenzaldehyde | N'-[(3-Chlorophenyl)methylidene)]-4-(hydroxy)benzohydrazide | - | - | youtube.com |

| p-Toluic hydrazide | 2,3-Dihydroxybenzaldehyde | N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide | - | ¹H NMR, ¹³C NMR, IR, X-ray | researchgate.net |

| 4-Methylbenzohydrazide | Various substituted benzaldehydes | N′-(substituted benzylidene)-4-methylbenzohydrazides | - | ¹H NMR, ¹³C NMR, MS |

Note: The table presents examples of related hydrazone syntheses to illustrate the general reaction. Specific data for 3-nitro-N'-phenylbenzenesulfonohydrazide as the precursor was not available in the cited literature.

The hydrazone and hydrazide functionalities are pivotal in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govnih.gov These reactions often involve cyclocondensation or cyclization pathways where the N-N bond and the reactive termini of the hydrazone/hydrazide moiety participate in ring formation.

Pyridazinones: Pyridazinone derivatives are known for their diverse pharmacological activities. Their synthesis can often be achieved through the reaction of a β-keto acid or a related precursor with a hydrazine (B178648) derivative. While direct synthesis from 3-nitro-N'-phenylbenzenesulfonohydrazide is not explicitly detailed, its derived hydrazones could potentially serve as precursors for substituted pyridazinone systems through appropriate cyclization strategies.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another important heterocyclic motif found in many medicinal agents. One common synthetic route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. Alternatively, substituted 1,3,4-thiadiazoles can be prepared from the reaction of hydrazonoyl halides with various sulfur-containing nucleophiles or through the cyclization of acylhydrazines. Although direct application of 3-nitro-N'-phenylbenzenesulfonohydrazide in these syntheses is not well-documented, its potential as a precursor to intermediates for thiadiazole synthesis, such as the corresponding thiohydrazide, remains a plausible area for exploration.

Precursor for Ligands in Coordination Chemistry

The field of coordination chemistry often utilizes organic molecules, or ligands, that can bind to a central metal ion to form a coordination complex. The properties and reactivity of these complexes are highly dependent on the nature of the ligand. Molecules containing nitro groups and hydrazone or hydrazide moieties are of significant interest as ligands due to their versatile coordination modes and the electronic influence of the nitro group. mdpi.com

The 3-nitro-N'-phenylbenzenesulfonohydrazide scaffold contains several potential donor atoms (nitrogen and oxygen) that could coordinate with metal ions. Furthermore, its hydrazone derivatives introduce an additional imine nitrogen, enhancing its chelating capabilities. The nitro group, being strongly electron-withdrawing, can modulate the electronic properties of the ligand and, consequently, the resulting metal complex. nih.gov

Research has shown that ligands containing nitro-substituted phenyl rings, such as those derived from 3,5-dinitrobenzoic acid, can form a variety of coordination complexes with diverse structures and properties. mdpi.com Similarly, metal complexes of ligands derived from nitro-substituted benzaldehydes and hydrazides have been synthesized and characterized. mdpi.com For example, lanthanide(III) complexes with benzhydrazide have been reported to form different structures depending on the reaction conditions. While the direct use of 3-nitro-N'-phenylbenzenesulfonohydrazide as a ligand precursor is not extensively reported, the established coordination chemistry of related nitro-containing and hydrazide-based ligands suggests its potential in this area. The synthesis of such ligands would typically involve the reaction of the hydrazide with an appropriate carbonyl compound, followed by complexation with a metal salt.

Role in Organocatalysis and Metal-Catalyzed Reactions

Nitroarenes, for instance, are known to participate in a range of metal-catalyzed cross-coupling reactions, where the nitro group can act as a directing group or be replaced. rsc.orgnih.gov These reactions are pivotal for constructing complex organic molecules. nih.gov For example, palladium-catalyzed Suzuki-Miyaura couplings have been developed for nitroarenes, expanding the scope of electrophiles in such transformations. nih.gov Similarly, the nitro group's strong electron-withdrawing nature can activate a molecule for certain nucleophilic substitution or cyclization reactions, a principle sometimes exploited in organocatalysis. nih.gov

Hydrazide moieties are also found in ligands for metal catalysts and have been used in various synthetic transformations. Phenylhydrazines, a related class of compounds, have been utilized in palladium and copper-catalyzed coupling reactions to form biaryls. researchgate.net

However, the specific combination of the 3-nitrophenylsulfonyl group and the phenylhydrazide moiety in "3-nitro-N'-phenylbenzenesulfonohydrazide" does not appear to have been explored for its potential as an organocatalyst or as a ligand in metal-catalyzed systems based on the current body of scientific literature. Further research would be required to determine if this compound possesses any interesting catalytic properties.

Interactive Data Table:

Due to the lack of specific research findings on the catalytic applications of 3-nitro-N'-phenylbenzenesulfonohydrazide, no data for an interactive table is available.

Advanced Characterization and Structural Elucidation

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Forces

A crucial aspect of the solid-state structure is the network of intermolecular interactions. In analogous secondary sulfonamides, N-H···O hydrogen bonds are a dominant feature, often forming characteristic patterns or synthons. researchgate.net Molecules can link together via the sulfonamide N-H donor and a sulfonyl oxygen acceptor, creating chains or cyclic dimers. researchgate.netresearchgate.net For 3-nitro-N'-phenylbenzenesulfonohydrazide, strong N-H···O hydrogen bonds involving the hydrazide N-H protons and the sulfonyl or nitro group oxygens are anticipated to be the primary organizing forces in the crystal lattice. Weaker interactions, such as C-H···O and π-π stacking between the aromatic rings, would also contribute to the stability of the three-dimensional supramolecular architecture. mdpi.com The presence of the nitro group offers an additional hydrogen bond acceptor site, potentially leading to more complex hydrogen-bonding networks. mdpi.com

Table 1: Expected Crystallographic and Hydrogen Bond Parameters (based on analogous structures)

| Parameter | Expected Value/Type |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| N-H···O Hydrogen Bonds | Present, likely forming chains or dimers |

| C-H···O Interactions | Present, contributing to 3D network |

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would confirm the connectivity of protons and carbons, while NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of atoms, helping to define the preferred solution-state conformation.

In the ¹H NMR spectrum of 3-nitro-N'-phenylbenzenesulfonohydrazide, the protons on the 3-nitrophenyl ring are expected to be the most deshielded due to the strong electron-withdrawing nature of both the nitro and sulfonyl groups. The proton situated between these two groups would likely appear as the most downfield aromatic signal. Protons on the N'-phenyl ring would appear at relatively more shielded (upfield) positions. The N-H protons of the hydrazide moiety would appear as broad singlets, with chemical shifts that are sensitive to solvent and concentration.

The ¹³C NMR spectrum would similarly show the effect of the substituents. The carbon atom attached to the nitro group (C-3) on the benzenesulfonyl ring is expected to be significantly downfield. In nitrobenzene (B124822), the ortho and para carbons are deshielded relative to the meta carbons due to the resonance effects of the nitro group. stackexchange.com A similar pattern would be expected for the substituted rings in this molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (in ppm)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Protons on 3-nitrophenyl ring | 7.8 - 8.5 | 120 - 150 |

| Protons on N'-phenyl ring | 6.8 - 7.5 | 115 - 145 |

| N-H Protons | 8.0 - 10.0 (variable) | N/A |

| Carbon ortho/para to -NO₂ group | N/A | 123 - 135 |

| Carbon attached to -NO₂ group | N/A | ~148 |

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For 3-nitro-N'-phenylbenzenesulfonohydrazide, the spectrum would be dominated by vibrations of the sulfonyl (SO₂), nitro (NO₂), and hydrazide (N-H) groups.

The SO₂ group gives rise to two distinct, strong stretching bands: an asymmetric stretch typically in the 1300-1350 cm⁻¹ region and a symmetric stretch around 1150-1180 cm⁻¹. The NO₂ group also shows strong asymmetric and symmetric stretching vibrations, expected near 1500-1560 cm⁻¹ and 1330-1390 cm⁻¹, respectively. sfasu.edu The N-H stretching vibrations of the hydrazide group are anticipated in the 3200-3400 cm⁻¹ range. The precise position and shape of the N-H bands are highly indicative of hydrogen bonding; a shift to lower wavenumbers (a red shift) and band broadening suggest stronger hydrogen bonding interactions in the solid state. nih.gov

Table 3: Key Expected Vibrational Frequencies (in cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber Range |

|---|---|---|

| N-H (Hydrazide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1330 - 1390 |

| SO₂ | Asymmetric Stretching | 1300 - 1350 |

| SO₂ | Symmetric Stretching | 1150 - 1180 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. Tandem mass spectrometry (MS/MS), which involves the fragmentation of a selected precursor ion, is used to elucidate the structure and identify characteristic fragmentation pathways.

For 3-nitro-N'-phenylbenzenesulfonohydrazide, electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation of such sulfonamide-containing structures is well-studied. Under collisional activation, several key fragmentation pathways are expected. nih.gov

One of the most common fragmentation pathways for benzenesulfonamides is the cleavage of the S-N bond. researchgate.net Another characteristic fragmentation is the neutral loss of sulfur dioxide (SO₂, 64 Da). researchgate.netnih.gov The nitroaromatic portion of the molecule would also contribute to the fragmentation pattern, with potential losses of NO (30 Da) and NO₂ (46 Da). youtube.com The analysis of these fragment ions allows for the confirmation of the different structural units within the molecule.

Table 4: Plausible Mass Spectrometry Fragments and Neutral Losses

| Precursor Ion | Fragmentation Pathway | Resulting m/z or Neutral Loss |

|---|---|---|

| [M+H]⁺ | Loss of SO₂ | [M+H - 64]⁺ |

| [M+H]⁺ | Loss of NO₂ | [M+H - 46]⁺ |

| [M+H]⁺ | Cleavage to form [C₆H₅N₂H₂]⁺ | m/z 107 |

| [M+H]⁺ | Cleavage to form [NO₂C₆H₄SO₂]⁺ | m/z 184 |

Structure Reactivity Relationships in 3 Nitro N Phenylbenzenesulfonohydrazide Analogues

Impact of Substituent Effects (e.g., Nitro Group Position) on Reactivity

The position of the nitro (-NO2) group on the benzenesulfonyl ring profoundly influences the electronic properties and, consequently, the reactivity of N'-phenylbenzenesulfonohydrazide analogues. The nitro group is a strong electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-R) effects. This withdrawal of electron density from the aromatic ring affects the reactivity of the sulfonohydrazide moiety.

The effect of the nitro group is most pronounced when it is at the ortho and para positions relative to the sulfonyl group. In these positions, the nitro group can effectively delocalize the electron density of the benzene (B151609) ring through resonance, thereby increasing the electrophilicity of the sulfur atom in the sulfonyl group. This makes the sulfur atom more susceptible to nucleophilic attack. When the nitro group is in the meta position, its electron-withdrawing effect is primarily due to the inductive effect, which is weaker than the resonance effect. As a result, a meta-nitro substituted compound is generally less reactive towards nucleophiles than its ortho and para counterparts. For instance, in electrophilic aromatic substitution reactions, a nitro group deactivates the benzene ring, but the deactivation is strongest at the ortho and para positions, making the meta position the least deactivated. vedantu.com Conversely, in nucleophilic aromatic substitution, the presence of a nitro group at the ortho or para position increases the reactivity of haloarenes towards nucleophiles. researchgate.net

Table 1: Selected Structural Data for N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers

Data adapted from a study on related sulfonamide derivatives to illustrate the structural impact of nitro group position. mdpi.com

| Parameter | 2-Nitro Isomer (A) | 3-Nitro Isomer (B) | 4-Nitro Isomer (C) |

|---|---|---|---|

| C1–S1–N1 Angle (°) | 106.3 (1) | 106.8 (1) | 107.4 (1) |

| C1–S1–N1–C7 Torsion Angle (°) | -58.6 (3) | 66.56 (3) | 41.78 (10) |

| Angle between Benzene Ring and Nitro Group (°) | 8.1 (5) | 7.83 (19) | 47.35 (7) |

The data in Table 1 illustrates that the position of the nitro group significantly alters the conformation of the molecule, particularly the orientation of the nitro group relative to the benzene ring and the torsion angle of the sulfonamide linkage. mdpi.com The nearly coplanar arrangement of the nitro group in the 2- and 3-isomers contrasts with the significant twist in the 4-isomer, which is attributed to steric hindrance. mdpi.com Such conformational differences can impact the approach of reactants and the stability of transition states, thereby influencing reaction rates.

Influence of N'-Substitution on Chemical Behavior

Electron-donating groups (EDGs) such as alkyl (-R), methoxy (B1213986) (-OCH3), and amino (-NH2) groups increase the electron density on the N'-phenyl ring and the adjacent nitrogen atom. This enhanced electron density can increase the nucleophilicity of the N'-nitrogen, potentially affecting reactions involving this atom. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and halo (-X) groups decrease the electron density on the N'-phenyl ring and the N'-nitrogen. This can reduce the nucleophilicity of the N'-nitrogen and can also influence the stability of the N-N bond in the hydrazide moiety.

A study on the influence of N-substituents in a series of N-arylsulfonamido-d-valines, which are structurally related to the target compound, demonstrated that variations in N-aryl substituents significantly impact their potency as matrix metalloproteinase (MMP) inhibitors. nih.gov The inhibitory activity, measured as IC50 values, was found to be dependent on the nature and position of the substituents on the aryl ring. This serves as a strong indication that N'-substitutions in 3-nitro-N'-phenylbenzenesulfonohydrazide would similarly modulate its chemical and biological interactions.

Table 2: Influence of N'-Aryl Substitution on Inhibitory Potency of Related Sulfonamide Derivatives

Data from a study on N-arylsulfonamido-d-valine derivatives, illustrating the principle of N'-substitution effects. nih.gov

| N'-Aryl Substituent | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) |

|---|---|---|

| 4-Fluorophenyl | 15 ± 2 | 25 ± 3 |

| 4-Chlorophenyl | 10 ± 1 | 18 ± 2 |

| 4-Bromophenyl | 8 ± 1 | 14 ± 1 |

| 4-Methylphenyl | 22 ± 3 | 40 ± 5 |

| 4-Methoxyphenyl | 30 ± 4 | 55 ± 6 |

The data in Table 2 suggests that even subtle electronic and steric changes on the N'-aryl ring can lead to significant differences in biological activity, which is a reflection of the underlying chemical interactions. nih.gov For 3-nitro-N'-phenylbenzenesulfonohydrazide analogues, such substitutions would be expected to influence properties like the rate of decomposition, complexation with metal ions, and reactivity in various organic transformations.

Comparative Studies with Other Sulfonohydrazide Derivatives

The chemical behavior of 3-nitro-N'-phenylbenzenesulfonohydrazide can be further understood by comparing it with other sulfonohydrazide derivatives. One of the characteristic reactions of sulfonohydrazides is their decomposition to form sulfinates and diazenes or diazo compounds, depending on the reaction conditions and the nature of the substituents.

Studies on the decomposition of N-sulfonylhydrazones, which are derived from sulfonohydrazides, have shown that the nature of the substituent on the sulfonyl group has a significant impact on the rate of decomposition. For instance, strongly electron-withdrawing groups on the sulfonyl ring facilitate the cleavage of the N-S bond, leading to a faster decomposition. This suggests that the 3-nitro group in 3-nitro-N'-phenylbenzenesulfonohydrazide would make it more prone to decomposition compared to an unsubstituted N'-phenylbenzenesulfonohydrazide.

When compared to benzohydrazide (B10538) derivatives, which lack the sulfonyl group, sulfonohydrazides exhibit different chemical properties due to the presence of the electron-withdrawing sulfonyl group. This group generally increases the acidity of the N-H protons and influences the stability of the hydrazide linkage. The replacement of a carbonyl group in benzohydrazides with a sulfonyl group in sulfonohydrazides alters the electronic distribution and steric environment around the hydrazide core, leading to different reactivity patterns.

The reactivity of the benzenesulfonyl moiety itself can be compared to other sulfonyl-containing compounds. The presence of the N'-phenylhydrazide group attached to the sulfonyl group will modulate its reactivity compared to simpler benzenesulfonyl chlorides or esters. The hydrazide group can act as an internal nucleophile or base, potentially leading to unique intramolecular reactions not observed in other benzenesulfonyl derivatives.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Applications

The intricate architecture of 3-nitro-N'-phenylbenzenesulfonohydrazide makes it a versatile building block for the synthesis of more complex molecular entities. chemscene.comsigmaaldrich.commdpi.com Future research is expected to increasingly exploit this potential, moving beyond its current applications. Sulfonyl hydrazides, as a class, have recently been recognized as powerful sulfonyl sources. researchgate.net The hydrazinyl group can be cleaved under various conditions, allowing the remaining sulfonyl moiety to form new bonds (C-S, S-N, S-S), which is an alternative pathway to valuable compounds like sulfones and sulfonamides. researchgate.net

Furthermore, the hydrazide-hydrazone functionality is a cornerstone for constructing a wide array of heterocyclic compounds, which are pivotal in medicinal chemistry. mdpi.comsemanticscholar.org Research can be directed towards using 3-nitro-N'-phenylbenzenesulfonohydrazide as a precursor for novel pyridines, thiazoles, and other heterocycles, leveraging the reactivity of its N-N bond and adjacent functional groups. semanticscholar.org The presence of the nitro group adds another layer of synthetic versatility, as it can be readily reduced to an amino group, allowing for further derivatization and the construction of complex, biologically active molecules. acs.orgwikipedia.org

| Potential Synthetic Transformation | Reactant Moiety | Resulting Product Class | Potential Significance |

|---|---|---|---|

| Sulfonyl Source Chemistry | -SO₂NHNH- | Sulfones, Sulfonamides, Thiosulfonates | Alternative access to important sulfur-containing functional groups. researchgate.net |

| Heterocycle Synthesis | -C(=O)NHNH- | Pyridines, Thiazoles, Pyrazoles | Creation of novel compounds with potential biological and pharmacological activities. mdpi.comsemanticscholar.org |

| Nitro Group Reduction | -NO₂ | Aromatic Amines | Enables further functionalization for building complex molecules and pharmaceuticals. wikipedia.org |

| Hydrazone Formation | -NHNH₂ (after hydrolysis) | Hydrazone derivatives | Intermediates for synthesis and compounds with potential MAO inhibitory activity. nih.gov |

Development of New Catalytic Systems Incorporating Sulfonohydrazide Motifs

An emerging frontier in catalysis is the design of novel ligands that can coordinate with metal centers to create highly efficient and selective catalysts. The structure of 3-nitro-N'-phenylbenzenesulfonohydrazide contains multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons, making it a promising candidate for development as a ligand in transition metal catalysis.

Research has demonstrated that related structures, such as N-sulfonyl prolinates and sulfonated salan-type ligands, are highly effective in forming catalytically active complexes with metals like rhodium, palladium, and nickel. nih.govemory.edunih.gov These catalysts have shown success in important reactions such as asymmetric cyclopropanation, C-H functionalization, and Suzuki-Miyaura cross-coupling in aqueous media. nih.govemory.edunih.gov Future work could focus on synthesizing metal complexes of 3-nitro-N'-phenylbenzenesulfonohydrazide and evaluating their catalytic activity. The electronic properties of the ligand, influenced by the electron-withdrawing nitro group, could impart unique reactivity and selectivity to the metal center.

| Structural Feature | Potential Role in Catalysis | Example from Related Systems |

|---|---|---|

| Sulfonyl Group (SO₂) | Modulates electronic properties of the ligand; potential coordination site. | N-sulfonyl prolinate ligands in dirhodium catalysis. emory.edu |

| Amide/Hydrazide Nitrogens & Oxygens | Act as donor atoms for metal coordination (chelation). | Salan ligands forming stable (O⁻,N,N,O⁻) chelate systems with Pd(II) and Ni(II). nih.gov |

| Aromatic Rings | Can be functionalized to tune solubility and steric properties. | Sulfonation of salan ligands to create water-soluble catalysts. nih.govnih.gov |

| Nitro Group (-NO₂) | Strongly influences the electronic environment of the ligand, potentially enhancing catalytic activity or altering selectivity. | Electron-withdrawing groups on ligands are known to impact catalyst performance. |

Advanced Computational Studies on Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for understanding molecular structure, reactivity, and reaction mechanisms at the atomic level. scilit.comresearchgate.netnih.gov For a molecule like 3-nitro-N'-phenylbenzenesulfonohydrazide, computational studies can provide invaluable insights that would be difficult to obtain through experimental means alone.

Future research can employ DFT calculations to model the synthetic transformations outlined in section 9.1. By calculating the potential energy surfaces, researchers can elucidate reaction mechanisms, identify transition states, and predict the feasibility and selectivity of different reaction pathways. researchgate.net For the development of new catalysts (section 9.2), computational methods can be used to design ligands, predict their coordination behavior with different metals, and understand the electronic structure of the resulting complexes. nih.gov Furthermore, techniques like Time-Dependent DFT (TD-DFT) can predict electronic spectra, while molecular dynamics (MD) simulations can explore the conformational landscape and interactions of the molecule in different environments. nih.govdntb.gov.ua

| Computational Method | Research Application for 3-nitro-N'-phenylbenzenesulfonohydrazide | Specific Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism studies; catalyst design. | Calculation of transition state energies, reaction kinetics, and electronic properties of potential catalysts. researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | Understanding light-absorbing properties, relevant for photochemistry or material science applications. dntb.gov.ua |

| Natural Bond Orbital (NBO) Analysis | Analysis of molecular stability and charge distribution. | Understanding charge delocalization and intramolecular interactions. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and solvent interactions. | Insight into how the molecule behaves in solution and interacts with other molecules or biological targets. nih.gov |

Integration into Flow Chemistry and Automated Synthesis

The synthesis of 3-nitro-N'-phenylbenzenesulfonohydrazide involves nitration, a reaction that is typically fast and highly exothermic. beilstein-journals.org Traditional batch processing of such reactions poses significant safety risks, including poor temperature control that can lead to hotspots and runaway reactions. europa.eu Flow chemistry, which involves performing reactions in continuous-flow reactors (like microtubes or coils), is an emerging trend that offers a much safer and more efficient alternative. europa.euewadirect.com

The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, mitigating safety concerns associated with nitration. europa.euewadirect.com This technology also enables precise control over reaction parameters, often leading to higher yields and selectivity. rsc.org Future research will likely focus on developing a continuous-flow process for the synthesis of 3-nitro-N'-phenylbenzenesulfonohydrazide and its derivatives. This approach is highly scalable and can be integrated with automated systems for high-throughput screening and optimization of reaction conditions, accelerating the discovery of new applications. acs.orgmdpi.com

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | High risk for exothermic reactions like nitration due to poor heat transfer. europa.eu | Significantly improved safety due to excellent heat and mass transfer. ewadirect.com |

| Scalability | Scaling up can be complex and change reaction outcomes. | Easily scalable by running the system for longer periods ("scaling out"). ewadirect.com |

| Control | Difficult to precisely control temperature, mixing, and residence time. | Precise control over all reaction parameters. rsc.org |

| Efficiency & Selectivity | May result in lower yields and the formation of by-products. ewadirect.com | Often leads to higher yields, purity, and improved selectivity. acs.org |

| Automation | Difficult to fully automate. | Easily integrated with automated platforms for process optimization. mdpi.com |

Environmentally Benign Synthesis of Sulfonohydrazides

The principles of green chemistry are increasingly guiding synthetic strategies to reduce environmental impact. The traditional synthesis of sulfonohydrazides often involves organic solvents and reagents that are hazardous. researchgate.net A key future direction is the development of environmentally benign synthetic routes for compounds like 3-nitro-N'-phenylbenzenesulfonohydrazide.

Research has shown that the formation of sulfonamides can be effectively carried out in water, eliminating the need for volatile organic solvents. rsc.orgsci-hub.se Using a simple base like sodium carbonate in water can efficiently scavenge the HCl produced during the reaction of a sulfonyl chloride with an amine or hydrazine (B178648). researchgate.netsci-hub.se This approach simplifies product isolation, often requiring only filtration. rsc.org Another green technique, phase-transfer catalysis (PTC), can facilitate reactions between reactants in immiscible phases (e.g., solid-liquid or liquid-liquid), which can increase reaction rates and yields while using milder conditions. biomedres.usgoogle.com Applying these green methodologies to the synthesis of 3-nitro-N'-phenylbenzenesulfonohydrazide would reduce waste, improve safety, and lower costs, aligning the production process with modern sustainability standards.

| Synthetic Step | Traditional Method | Potential Green Alternative |

|---|---|---|

| Sulfonohydrazide Formation | Reaction in organic solvents (e.g., DCM, Toluene) with organic bases. researchgate.net | Reaction in water with an inorganic base (e.g., Na₂CO₃). rsc.orgsci-hub.se |

| Nitration Reagent | Concentrated mixed acid (HNO₃/H₂SO₄). wikipedia.org | Nitrate salts (e.g., KNO₃) with acid; exploring milder nitrating agents. researchgate.net |

| Reaction Conditions | Often requires elevated temperatures or highly corrosive reagents. | Use of phase-transfer catalysts to enable milder conditions; reaction at room temperature. biomedres.usgoogle.com |

| Workup/Purification | Solvent extraction and column chromatography. | Simple filtration of the product from an aqueous medium. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3-nitro-N'-phenylbenzenesulfonohydrazide?

- Methodology :

- Reaction Setup : Reflux equimolar amounts of 3-nitrobenzaldehyde and 3-nitrobenzohydrazide in ethanol with catalytic acetic acid (~1–2 drops) for 1 hour under inert atmosphere .

- Purification : Post-reaction, extract with CHCl, dry over NaSO, and concentrate under reduced pressure. Yield optimization requires pH control (neutral to mildly acidic) .

- Critical Parameters : Solvent polarity (ethanol vs. methanol) and temperature (60–80°C) significantly influence reaction kinetics and byproduct formation .

Q. Which analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR confirm hydrazide bond formation and nitro group positioning. Aromatic protons typically resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) validates molecular weight (e.g., observed m/z 314.26 for CHNO) .

- Elemental Analysis : Ensures stoichiometric C, H, N ratios (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3-nitro-N'-phenylbenzenesulfonohydrazide derivatives?

- Structural Insights :

- Crystal System : Monoclinic (space group P2/c) with unit cell parameters a = 11.990 Å, b = 13.558 Å, c = 8.580 Å, β = 96.752° .

- Hydrogen Bonding : N–H···O interactions (2.8–3.0 Å) stabilize chains along the c-axis. Dihedral angles between benzene rings (9.8°) indicate planarity disruption .

- Data Table :

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| V (ų) | 1385.1 |

| R-factor | 0.078 |

| Z | 4 |

Q. How to address contradictions in spectroscopic vs. crystallographic data for nitro-group orientation?

- Resolution Strategy :

- Comparative Analysis : Overlay NMR-derived torsional angles with X-ray diffraction data. Discrepancies >5° suggest dynamic motion in solution .

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict nitro group tilt (e.g., 11.0–15.5° relative to benzene planes) .

- Variable-Temperature NMR : Track chemical shift changes to identify conformational flexibility .

Q. What computational approaches predict the antitubercular activity of this compound?

- In Silico Workflow :

- Target Selection : Enoyl-acyl carrier protein reductase (InhA; PDB: 4TZK) for molecular docking .

- Docking Parameters : Use AutoDock Vina with Lamarckian GA. Hydrazide moieties show strong H-bonding with Tyr158 (ΔG ≈ -8.2 kcal/mol) .

- ADMET Profiling : Predict pharmacokinetics (e.g., LogP ≈ 2.1, moderate blood-brain barrier permeability) .

Methodological Challenges and Solutions

Q. How to mitigate side reactions during sulfonohydrazide synthesis?

- Preventive Measures :

- Temperature Control : Maintain reflux <80°C to avoid nitro group reduction .

- Byproduct Removal : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate hydrazide from unreacted sulfonyl chlorides .

Q. What strategies improve reproducibility in crystallography studies?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.